3,3-difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
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Overview
Description
3,3-Difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one is a synthetic compound belonging to the class of azetidinonesThe presence of fluorine atoms in the compound enhances its metabolic stability, bioavailability, and binding affinity, making it a valuable molecule for various applications .
Preparation Methods
The synthesis of 3,3-difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of indole-2,3-dione (isatin) with substituted bromoacetyl benzene, followed by cyclization to form the azetidinone ring. Direct fluorination using diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent is also employed to introduce the fluorine atoms . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
3,3-Difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-Difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. For instance, similar β-lactam compounds have been shown to inhibit tubulin polymerization, leading to the disruption of microtubule dynamics and induction of apoptosis in cancer cells . The compound may also interact with other cellular pathways, contributing to its biological effects.
Comparison with Similar Compounds
3,3-Difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one can be compared with other similar compounds, such as:
3-Fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Exhibits potent anticancer activity with low toxicity in non-cancerous cells.
3-Fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Also shows significant antiproliferative activity in cancer cells. The uniqueness of this compound lies in its specific substitution pattern and the presence of two fluorine atoms, which enhance its stability and biological activity compared to other similar compounds.
Properties
CAS No. |
171251-50-6 |
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Molecular Formula |
C16H13F2NO2 |
Molecular Weight |
289.3 |
Purity |
95 |
Origin of Product |
United States |
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